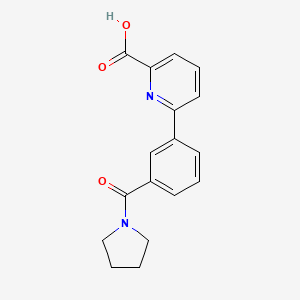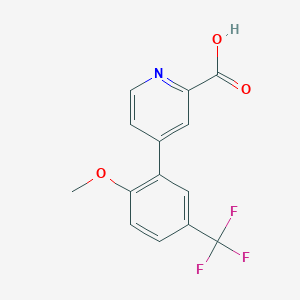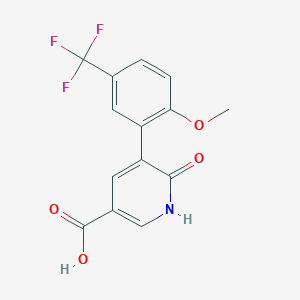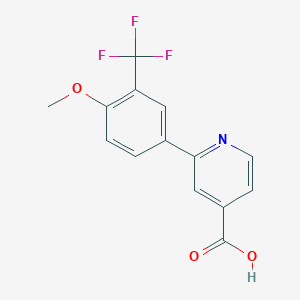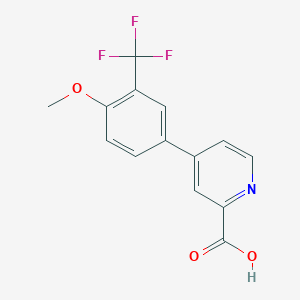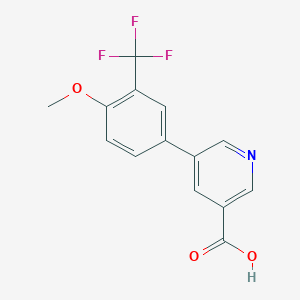
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid (HMTFN) is a synthetic compound that has been studied extensively in the past few decades due to its potential applications in medicinal chemistry and biochemistry. HMTFN is a white, crystalline solid with a molecular weight of 307.3 g/mol and a melting point of 149-153°C. It is a moderately polar compound with a solubility of 0.3 g/L in water at 25°C.
Mechanism of Action
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to inhibit the activity of this enzyme, leading to a decrease in the production of inflammatory molecules. In addition, 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been found to inhibit the activity of the enzyme caspase-3, which is involved in the apoptotic process.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to possess anti-inflammatory and anti-oxidant properties. It has been found to reduce levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce levels of reactive oxygen species. In addition, 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to reduce levels of amyloid beta protein, which is thought to be involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to selectively inhibit the enzyme COX-2. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its relatively low stability in aqueous solutions.
Future Directions
For research involving 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% include further studies into its potential therapeutic applications, such as its use as a potential treatment for cancer and Alzheimer's disease. In addition, further studies into its anti-inflammatory and anti-oxidant properties could lead to the development of novel compounds with improved therapeutic effects. Additionally, further studies into its mechanism of action could lead to the development of more selective inhibitors of COX-2, which could be used to treat a variety of inflammatory conditions. Finally, further studies into the pharmacokinetics and pharmacodynamics of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% could lead to the development of more effective and safer formulations of the compound.
Synthesis Methods
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized via a number of methods, including the reaction of 2-methoxy-5-trifluoromethylphenol with hydroxylamine hydrochloride in the presence of a base, followed by a reaction with acetic anhydride. In addition, 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% can also be synthesized from the reaction of 2-methoxy-5-trifluoromethylphenol and sodium nitrite in the presence of a base.
Scientific Research Applications
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied extensively in the past few decades due to its potential applications in medicinal chemistry and biochemistry. It has been found to possess anti-inflammatory and anti-oxidant properties, and has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been found to possess anti-cancer properties, and is currently being studied as a potential treatment for various types of cancer. In addition, 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, and has been found to be effective at reducing levels of amyloid beta protein in animal models.
properties
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-11-3-2-8(14(15,16)17)5-9(11)7-4-10(13(20)21)12(19)18-6-7/h2-6H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKKKPDUFMMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688390 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-58-4 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


